molecular formula C21H18N2O4 B5197397 2'-amino-7',7'-dimethyl-4,5'-dioxo-5',6',7',8'-tetrahydro-4H,4'H-3,4'-bichromene-3'-carbonitrile

2'-amino-7',7'-dimethyl-4,5'-dioxo-5',6',7',8'-tetrahydro-4H,4'H-3,4'-bichromene-3'-carbonitrile

Cat. No.: B5197397
M. Wt: 362.4 g/mol
InChI Key: VHIQYNYMZBUUBS-UHFFFAOYSA-N
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Description

2'-amino-7',7'-dimethyl-4,5'-dioxo-5',6',7',8'-tetrahydro-4H,4'H-3,4'-bichromene-3'-carbonitrile is a useful research compound. Its molecular formula is C21H18N2O4 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.12665706 g/mol and the complexity rating of the compound is 868. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Properties

The compound has been studied for its crystallographic properties. Sharma et al. (2015) synthesized a similar compound and analyzed its structure using X-ray diffraction, highlighting the triclinic crystals and the boat conformation of the pyran ring, which is a significant aspect of its structural character Sharma, Banerjee, Brahmachari, Kant, & Gupta, 2015.

Antibacterial Activity

A study by Vinoth, Vadivel, & Lalitha (2021) focused on the synthesis of derivatives of this compound and evaluated their antibacterial activities against human pathogenic bacteria. This suggests potential applications in developing new antibacterial agents Vinoth, Vadivel, & Lalitha, 2021.

Corrosion Inhibition

Quadri et al. (2021) investigated the use of similar compounds as corrosion inhibitors for mild steel in acidic solutions. This research is pivotal in understanding the compound's potential in industrial applications, particularly in protecting metals from corrosion Quadri, Olasunkanmi, Akpan, Alfantazi, Obot, Verma, Al-Mohaimeed, Ebenso, & Quraishi, 2021.

Diversity-Oriented Synthesis

Jayarajan & Vasuki (2012) described the synthesis of diverse scaffolds from similar heterocyclic compounds. This indicates the compound's versatility in synthesizing a wide range of bioactive molecules Jayarajan & Vasuki, 2012.

Properties

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-(4-oxochromen-3-yl)-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-21(2)7-14(24)18-16(8-21)27-20(23)12(9-22)17(18)13-10-26-15-6-4-3-5-11(15)19(13)25/h3-6,10,17H,7-8,23H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIQYNYMZBUUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=COC4=CC=CC=C4C3=O)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2'-amino-7',7'-dimethyl-4,5'-dioxo-5',6',7',8'-tetrahydro-4H,4'H-3,4'-bichromene-3'-carbonitrile
Reactant of Route 2
Reactant of Route 2
2'-amino-7',7'-dimethyl-4,5'-dioxo-5',6',7',8'-tetrahydro-4H,4'H-3,4'-bichromene-3'-carbonitrile
Reactant of Route 3
2'-amino-7',7'-dimethyl-4,5'-dioxo-5',6',7',8'-tetrahydro-4H,4'H-3,4'-bichromene-3'-carbonitrile
Reactant of Route 4
2'-amino-7',7'-dimethyl-4,5'-dioxo-5',6',7',8'-tetrahydro-4H,4'H-3,4'-bichromene-3'-carbonitrile
Reactant of Route 5
2'-amino-7',7'-dimethyl-4,5'-dioxo-5',6',7',8'-tetrahydro-4H,4'H-3,4'-bichromene-3'-carbonitrile
Reactant of Route 6
Reactant of Route 6
2'-amino-7',7'-dimethyl-4,5'-dioxo-5',6',7',8'-tetrahydro-4H,4'H-3,4'-bichromene-3'-carbonitrile

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